N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
Overview
Description
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is a heterocyclic compound that combines a benzimidazole core with a thiophene moiety
Mechanism of Action
Target of Action
MS-1431 primarily targets the Monoacylglycerol Lipase (MGLL) . MGLL is an enzyme that plays a crucial role in the regulation of endocannabinoid and eicosanoid signaling pathways in the brain .
Mode of Action
MS-1431 acts as a potent and selective inhibitor of MGLL . By inhibiting MGLL, MS-1431 increases the levels of its substrate, 2-arachidonoylglycerol (2-AG) , an endocannabinoid . The increased 2-AG then binds to the cannabinoid receptor 1 (CB1) , modulating neurotransmitter release in the central nervous system (CNS) and acting as a brake on synaptic activity .
Biochemical Pathways
The primary biochemical pathway affected by MS-1431 is the endocannabinoid signaling pathway . By inhibiting MGLL, MS-1431 increases the concentration of 2-AG, which in turn modulates the activity of CB1 receptors. This modulation can affect various CNS processes, potentially offering therapeutic benefits for certain CNS disorders .
Pharmacokinetics
This suggests that MS-1431 has acceptable bioavailability and pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of MGLL and subsequent increase in 2-AG levels can lead to a modulation of neurotransmitter release in the CNS . This could potentially result in therapeutic benefits for several CNS disorders, including multiple sclerosis (MS) and Tourette syndrome (TS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzimidazol-2-amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine derivatives: Compounds with different substituents on the benzimidazole or thiophene rings.
Thiophene-based compounds: Other thiophene derivatives with similar structural features.
Benzimidazole-based compounds: Compounds with a benzimidazole core but different substituents.
Uniqueness
This compound is unique due to its combination of a benzimidazole core with a thiophene moiety, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
(E)-N-(1H-benzimidazol-2-yl)-1-thiophen-2-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHYFUUKWJWTM-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/N=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430353 | |
Record name | MS-1431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-22-6 | |
Record name | MS-1431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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